molecular formula C12H16F2N4S B5715865 N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5715865
M. Wt: 286.35 g/mol
InChI Key: RXDKQIJZWLWPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DFP-10825 is a thiourea derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including kinases and ion channels. N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to inhibit the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways. N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its high purity and yield, which make it suitable for further research. However, N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including further studies on its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Future research could also focus on the development of new derivatives of N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea with improved pharmacological properties. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its interactions with various enzymes and proteins.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves a multistep process that starts with the reaction of 2,4-difluoroaniline with carbon disulfide to form 2,4-difluoroanilinothiocarbamide. This compound is then reacted with methylpiperazine in the presence of a base to form N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis of N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been optimized to yield high purity and yield, making it suitable for further research.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been evaluated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In pharmacology, N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and signal transduction. In biochemistry, N-(2,4-difluorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been evaluated for its interactions with various enzymes and proteins, including kinases and ion channels.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4S/c1-17-4-6-18(7-5-17)16-12(19)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDKQIJZWLWPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

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